methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrazole ring substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran derivative.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed by reacting the sulfamoyl-pyrazole intermediate with methyl benzoate under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the pyrazole and tetrahydrofuran moieties can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.
Uniqueness
Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate is unique due to the combination of its sulfamoyl group and benzoate ester, which confer specific chemical and biological properties. The presence of the tetrahydrofuran moiety also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-22-15(19)11-2-4-14(5-3-11)24(20,21)17-12-8-16-18(9-12)13-6-7-23-10-13/h2-5,8-9,13,17H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPVTHXQSPZORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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